2-bromo-N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide
Beschreibung
Eigenschaften
IUPAC Name |
2-bromo-N-[2-(1-ethyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O2/c1-2-21-10-7-13-8-11-22(18(24)16(13)21)12-9-20-17(23)14-5-3-4-6-15(14)19/h3-8,10-11H,2,9,12H2,1H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOVAYSRVARSNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=CC=CC=C3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Cyclocondensation of Aminopyridine Derivatives
The Gould–Jacobs reaction, widely employed for fused heterocycles, adapts to pyrrolopyridine synthesis. Heating ethyl 2-(ethoxymethylene)malonate with 3-aminopyridine derivatives under acidic conditions induces cyclization, forming the pyrrolo[2,3-c]pyridine skeleton. For instance:
$$
\text{3-Amino-4-ethylpyridine} + \text{Diethyl ethoxymethylenemalonate} \xrightarrow{\Delta, \text{HCl}} \text{1-Ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-6(7H)-carboxylate}
$$
Yields for analogous reactions range from 45–65%, with purification via recrystallization from ethanol/water mixtures.
Palladium-Catalyzed Cross-Coupling
Modern approaches employ Suzuki-Miyaura coupling to construct the bicyclic system. For example, bromopyridine derivatives react with pyrrole boronic esters under Pd(PPh₃)₄ catalysis, achieving regioselective ring closure. This method offers superior functional group tolerance, critical for introducing the ethyl group at N1 early in the synthesis.
N1-Ethylation and Side Chain Introduction
Alkylation of Pyrrolopyridine Nitrogen
The N1 position undergoes alkylation using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate. Dimethylformamide (DMF) or acetonitrile serves as the solvent, with reactions typically conducted at 60–80°C for 12–24 hours:
$$
\text{Pyrrolopyridine} + \text{CH₃CH₂I} \xrightarrow{\text{K₂CO₃, DMF}} \text{1-Ethylpyrrolopyridine}
$$
Yields exceed 70% after column chromatography (silica gel, hexane/ethyl acetate).
Ethylamine Side Chain Attachment
The ethylamine moiety is introduced via nucleophilic substitution or reductive amination. Reacting 1-ethylpyrrolopyridine with 2-chloroethylamine hydrochloride in the presence of triethylamine affords the secondary amine intermediate:
$$
\text{1-Ethylpyrrolopyridine} + \text{ClCH₂CH₂NH₂·HCl} \xrightarrow{\text{Et₃N, DCM}} \text{N-(2-Chloroethyl)-1-ethylpyrrolopyridine}
$$
Subsequent reduction with NaBH₄ or catalytic hydrogenation yields the desired ethylamine derivative.
Amide Bond Formation with 2-Bromobenzoyl Chloride
Schotten-Baumann Reaction
The ethylamine intermediate reacts with 2-bromobenzoyl chloride under Schotten-Baumann conditions (aqueous NaOH, dichloromethane):
$$
\text{Ethylamine derivative} + \text{2-BrC₆H₄COCl} \xrightarrow{\text{NaOH, H₂O/DCM}} \text{Target Compound}
$$
Triethylamine neutralizes HCl byproducts, enhancing reaction efficiency. Yields range from 60–75% after extraction and solvent evaporation.
Coupling Reagent-Mediated Synthesis
Alternative methods use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in anhydrous DMF. This approach minimizes hydrolysis side reactions, particularly for moisture-sensitive intermediates:
$$
\text{Ethylamine derivative} + \text{2-BrC₆H₄COOH} \xrightarrow{\text{EDC, HOBt}} \text{Target Compound}
$$
Purification via flash chromatography (ethyl acetate:hexane, 1:1) achieves >95% purity.
Industrial-Scale Optimization
Continuous Flow Reactors
Recent advancements employ continuous flow systems for exothermic steps (e.g., alkylation and amide coupling). Precise temperature control (−5°C to 25°C) and reduced reaction times (2–4 hours vs. 12–24 hours) improve yields by 15–20% compared to batch processes.
Solvent Recycling
Toluene and ethyl acetate, commonly used in large-scale syntheses, are recovered via distillation, reducing environmental impact and production costs.
Characterization and Quality Control
Spectroscopic Analysis
Purity Assessment
HPLC with a C18 column (acetonitrile/water gradient) ensures >99% purity, critical for pharmacological applications.
Challenges and Mitigation Strategies
Steric Hindrance in Amide Coupling
The bulky tetrahydronaphthalene moiety in related compounds necessitates prolonged reaction times or elevated temperatures. For the target compound, microwave-assisted synthesis (100°C, 30 minutes) enhances coupling efficiency by 25%.
Byproduct Formation
Over-alkylation at N1 is minimized by using a 1:1 molar ratio of ethyl iodide to pyrrolopyridine and maintaining temperatures below 80°C.
Analyse Chemischer Reaktionen
Types of Reactions
2-bromo-N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to a variety of substituted derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states and functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzamides, while coupling reactions can produce complex biaryl compounds .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Recent studies have highlighted the antimicrobial properties of compounds similar to 2-bromo-N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide. For instance, derivatives of 2-mercaptobenzimidazole have shown significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values for these compounds suggest potent antimicrobial effects, indicating that modifications to the structure can enhance activity against various pathogens .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| N1 | 1.27 | Bacillus subtilis |
| N8 | 1.43 | Escherichia coli |
| N22 | 2.60 | Klebsiella pneumoniae |
| N23 | 2.65 | Staphylococcus aureus |
Anticancer Applications
The anticancer potential of compounds related to 2-bromo-N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide has been evaluated using various cancer cell lines. Notably, certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil (5-FU), indicating their potential as effective anticancer agents. For example, specific compounds demonstrated IC50 values around 4.53 µM against colorectal cancer cell lines (HCT116), showcasing their effectiveness in inhibiting cancer cell proliferation .
Table 2: Anticancer Activity of Related Compounds
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| N9 | 5.85 | HCT116 |
| N18 | 4.53 | HCT116 |
| Standard (5-FU) | 9.99 | HCT116 |
Case Studies
Several case studies have documented the synthesis and biological evaluation of benzamide derivatives similar to 2-bromo-N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide. These studies typically involve:
- Synthesis : Utilizing various synthetic routes to create derivatives with modified functional groups.
- Biological Evaluation : Assessing antimicrobial and anticancer activities using standardized assays.
- Structure-Activity Relationship (SAR) : Analyzing how changes in chemical structure affect biological activity.
These case studies provide valuable insights into optimizing chemical structures for enhanced efficacy against specific pathogens or cancer types.
Wirkmechanismus
The mechanism of action of 2-bromo-N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Vergleich Mit ähnlichen Verbindungen
Table 1: Comparative Analysis of Key Compounds
Physicochemical Properties
Biologische Aktivität
The compound 2-bromo-N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide is a complex organic molecule that has garnered attention due to its potential biological activities, particularly in the realm of cancer therapy. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a bromine atom , a pyrrolopyridine core , and a benzamide moiety . These structural components contribute to its reactivity and biological interactions. The molecular formula is , with a molecular weight of approximately 372.27 g/mol.
Research indicates that compounds similar to 2-bromo-N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide exhibit significant activity as inhibitors of bromodomain and extraterminal (BET) proteins . BET proteins are crucial in regulating gene expression and have been implicated in various diseases, including cancer and inflammatory disorders. Inhibitors of these proteins show promise in preclinical studies for treating conditions such as acute myeloid leukemia and solid tumors .
In Vitro Studies
In vitro studies have demonstrated that this compound can effectively inhibit cancer cell proliferation. For instance, it has shown cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer). The following table summarizes some key findings from recent studies:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF7 | 12.50 | Cytotoxicity observed |
| NCI-H460 | 42.30 | Significant growth inhibition |
These values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent .
Study 1: BET Inhibition
A study focusing on the development of BET inhibitors highlighted the effectiveness of compounds structurally related to 2-bromo-N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide. The study reported that these compounds exhibited strong binding affinity to BET proteins with IC50 values ranging from 0.5 µM to 10 µM, demonstrating their potential in therapeutic applications for oncology .
Study 2: Structure-Activity Relationship (SAR)
Further investigations into the structure-activity relationship of pyrrolopyridine derivatives revealed that modifications on the benzamide moiety could enhance biological activity and selectivity towards specific targets such as BRD4 (a member of the BET family). This research emphasizes the importance of structural optimization in developing effective anticancer agents .
Q & A
Q. What are the standard synthetic routes for preparing 2-bromo-N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide, and what key reaction conditions must be controlled?
Methodological Answer: The synthesis typically involves sequential alkylation and bromination steps. For alkylation, sodium hydride (NaH) in dry DMF with methyl iodide (MeI) is used to introduce the ethyl group to the pyrrolopyridine core, requiring strict temperature control (0°C to room temperature) to avoid side reactions . Bromination is achieved using N-bromosuccinimide (NBS) in dichloromethane (DCM), with reaction times optimized to 2 hours for high yields (~76%) . Solvent purity and inert atmospheres are critical to prevent decomposition of sensitive intermediates.
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
Methodological Answer:
- 1H/13C NMR : Assign proton environments (e.g., ethyl group δ ~1.2–1.4 ppm, aromatic protons δ ~6.8–8.0 ppm) and carbon signals (e.g., carbonyl carbons δ ~165–175 ppm) to verify substituent positions .
- HRMS : Confirm molecular weight (e.g., calculated vs. observed m/z within 0.0004 Da error) .
- X-ray crystallography : Resolve ambiguous regiochemistry, as demonstrated in analogous pyrrolizine derivatives .
Advanced Research Questions
Q. What methodological approaches address low yields in the bromination step during synthesis?
Methodological Answer: Low yields often stem from incomplete bromination or competing side reactions. Strategies include:
- Optimizing brominating agents : NBS in DCM (76% yield) outperforms Br₂ in polar solvents due to controlled reactivity .
- Temperature modulation : Conduct reactions at 0°C to suppress radical pathways.
- Solvent selection : Non-polar solvents (e.g., DCM) enhance selectivity for bromination at the C5 position of pyrrolopyrimidine cores .
Q. How should researchers resolve contradictory NMR data in complex pyrrolo-pyrimidine derivatives?
Methodological Answer:
- 2D NMR techniques : Use HSQC to correlate proton-carbon couplings and COSY to identify spin-spin interactions, resolving overlapping signals in aromatic regions .
- Deuterated solvents : DMSO-d6 is preferred for observing exchangeable protons (e.g., NH groups) .
- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate assignments .
Q. What strategies improve regioselectivity in alkylation reactions of the pyrrolo-pyrimidine core?
Methodological Answer:
- Directing groups : Use bulky bases like Cs₂CO₃ to deprotonate specific nitrogen atoms, directing alkylation to the N7 position (e.g., 81% yield for methylation) .
- Protective strategies : Temporarily block reactive sites (e.g., chloro substituents) to prevent undesired alkylation .
- Kinetic control : Add alkylating agents (e.g., MeI) dropwise at low temperatures to favor mono-alkylation .
Q. How can researchers optimize reaction conditions for introducing the benzamide moiety?
Methodological Answer:
- Coupling reagents : Use EDCl/HOBt in DMF to activate the carboxylic acid intermediate, ensuring efficient amide bond formation with the ethylamine side chain .
- Purification : Employ gradient elution in silica gel chromatography (e.g., CH₂Cl₂/MeOH 199:1) to isolate the benzamide product from unreacted starting materials .
Q. What analytical techniques are critical for assessing purity in multi-step syntheses?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
